molecular formula C15H19NO3 B1627387 1-(4-(4-Methoxybenzoyl)piperidin-1-yl)ethanone CAS No. 25519-81-7

1-(4-(4-Methoxybenzoyl)piperidin-1-yl)ethanone

Cat. No.: B1627387
CAS No.: 25519-81-7
M. Wt: 261.32 g/mol
InChI Key: NPPKZDZNXIHDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Methoxybenzoyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

25519-81-7

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-[4-(4-methoxybenzoyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C15H19NO3/c1-11(17)16-9-7-13(8-10-16)15(18)12-3-5-14(19-2)6-4-12/h3-6,13H,7-10H2,1-2H3

InChI Key

NPPKZDZNXIHDQS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of aluminum trichloride (3.40 g, 25.7 mmol) in CS2 (15 mL) were added anisole (1.90 mL, 17.6 mmol) and, portionwise, N-acetylisonipecotoyl chloride (2.40 g, 11.7 mmol). After the addition was complete, the mixture was refluxed for 1 h. The solvent was decanted and the red residue was dissolved in 5% HCl (50 mL) and was extracted with EtOAc (4×30 mL). The combined organic phase was dried and was concentrated under reduced pressure to afford the title compound as a colorless solid (1.8 g, 60%): mp 102-105° C.; 1H NMR (CDCl3) d 1.50-1.75 (m, 1H), 1.70-2.00 (m, 3H), 2.10 (s, 3H), 2.70-2.90 (m, 1H), 3.15-3.30 (m, 1H), 3.40-3.53 (m, 1H), 3.86 (s, 3H), 3.85-4.00 (m, 1H), 4.56 (d, J=13.2 Hz, 1H), 6.94 (d, J=8.7 Hz, 2H), 7.92 (d, J=9.0 Hz, 2H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Yield
60%

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